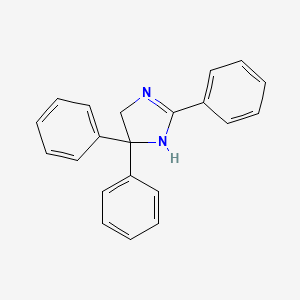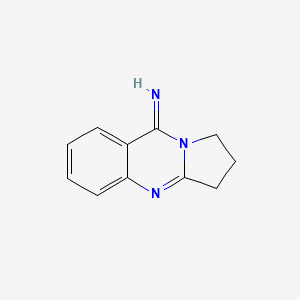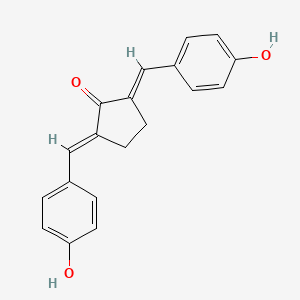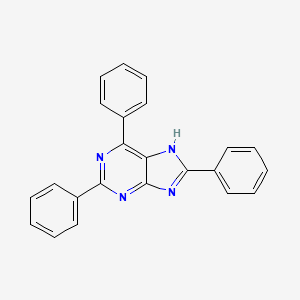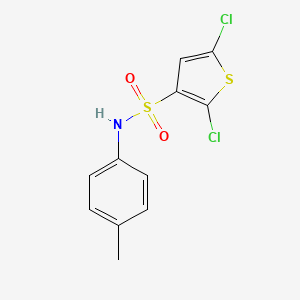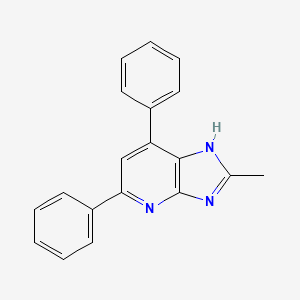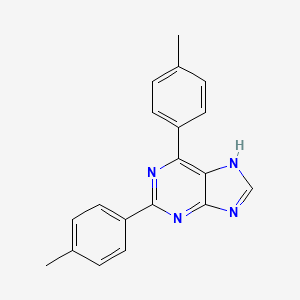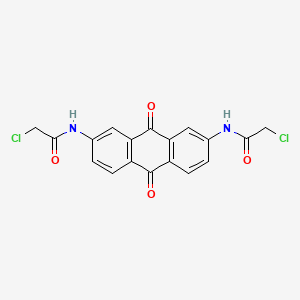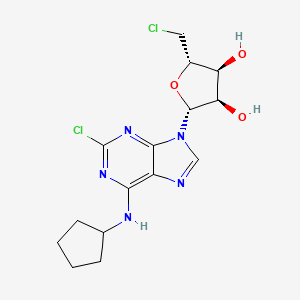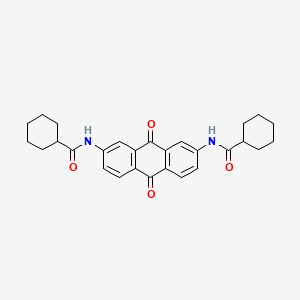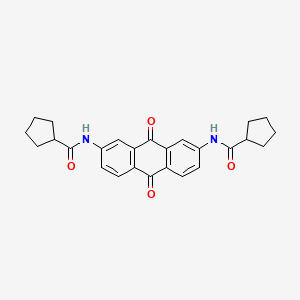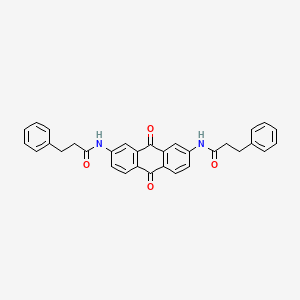
2,7-Bis(phenylpropionamido)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,7-Bis(phenylpropionamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone. The process includes the following steps :
Starting Material: 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to introduce the phenylpropionamido groups.
Reaction Conditions: The reaction is carried out in the presence of a suitable acetylating agent, such as acetic anhydride, under controlled temperature and pH conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,7-Bis(phenylpropionamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The phenylpropionamido groups can undergo substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Bis(phenylpropionamido)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its interactions with biological macromolecules, such as DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,7-Bis(phenylpropionamido)anthraquinone involves its interaction with cellular proteins and DNA. It is known to inhibit telomerase activity, which is crucial for the replication of chromosome termini in cancer cells. By inhibiting telomerase, the compound can induce apoptosis in cancer cells, thereby exhibiting its anticancer effects .
Comparison with Similar Compounds
2,7-Bis(phenylpropionamido)anthraquinone is unique compared to other anthraquinone derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
Doxorubicin: An anthracycline antibiotic with a similar anthraquinone core, used as an anticancer agent.
Mitoxantrone: Another anthraquinone derivative used in cancer therapy.
These compounds share the anthraquinone core but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound in its mechanism of action and applications.
Properties
Molecular Formula |
C32H26N2O4 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[9,10-dioxo-7-(3-phenylpropanoylamino)anthracen-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C32H26N2O4/c35-29(17-11-21-7-3-1-4-8-21)33-23-13-15-25-27(19-23)32(38)28-20-24(14-16-26(28)31(25)37)34-30(36)18-12-22-9-5-2-6-10-22/h1-10,13-16,19-20H,11-12,17-18H2,(H,33,35)(H,34,36) |
InChI Key |
SZRGPNHLVDLPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


